B1574595 CWP232291

CWP232291

Cat. No.: B1574595
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a first-in-class, small-molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation and stemness that is often dysregulated in cancer . It functions as a prodrug that is metabolized in vivo to its active form, CWP232204 . The compound induces apoptosis in cancer cells through a dual mechanism: it triggers endoplasmic reticulum (ER) stress, leading to the upregulation of the pro-apoptotic protein CHOP and activation of caspase-3, while simultaneously promoting the degradation of β-catenin and suppressing its-mediated transcriptional activity . This inhibitor has demonstrated significant preclinical efficacy across a diverse range of malignancies . It blocks the growth of castration-resistant prostate cancer (CRPC) models and downregulates androgen receptor (AR) and its splice variants . In ovarian cancer, this compound attenuates tumor growth and shows potent activity against both cell lines and patient-derived organoids, including those resistant to cisplatin . It also exhibits potent, nanomolar-range activity in hematological cancers, such as acute myeloid leukemia (AML) and multiple myeloma, by downregulating Wnt target genes like survivin . A Phase 1 clinical trial has been completed in patients with relapsed or refractory AML, establishing a maximum tolerated dose and showing reductions in bone marrow blasts . This compound is an essential tool for investigating Wnt/β-catenin signaling in cancer stem cells, chemoresistance, and tumor progression. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWP-232291;  CWP232291;  CWP 232291.

Origin of Product

United States

Molecular Mechanisms of Cwp232291 Action

Characterization of CWP232291 as a Prodrug and its Active Metabolite, CWP232204

This compound is characterized as a small molecular prodrug that undergoes in vivo conversion into its active form, CWP232204 researchgate.netnih.govnih.govpitt.eduunizg.hrresearchgate.netnih.gov. This prodrug design is a strategic approach, likely enhancing its pharmacokinetic profile, including aspects such as oral bioavailability and membrane permeability researchgate.net. This compound belongs to the peptidomimetic class of small molecules, which are designed to mimic peptide structures researchgate.net. The active metabolite, CWP232204, is recognized as a first-in-class drug that effectively inhibits the Wnt pathway nih.govpitt.edu. Pharmacokinetic studies have demonstrated that CWP232204 exhibits linear pharmacokinetics, with a terminal half-life of approximately 12 hours nih.govpitt.eduunizg.hr.

Direct Modulation of the Canonical Wnt/β-Catenin Signaling Cascade

This compound acts as a small-molecule inhibitor specifically targeting the canonical Wnt/β-catenin signaling pathway researchgate.netnih.govnih.govpitt.eduunizg.hrresearchgate.net. The Wnt/β-catenin pathway is a highly conserved signaling cascade fundamental for various cellular processes, including proliferation, differentiation, and migration nih.govpitt.edu. Its aberrant activation is frequently observed in numerous malignancies, contributing to tumor development and progression nih.govpitt.edu.

In the absence of Wnt ligands, a multi-protein "destruction complex" facilitates the degradation of β-catenin in the cytoplasm. However, upon Wnt ligand binding to its receptors, this destruction complex is disrupted, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. This compound effectively suppresses the expression of β-catenin, thereby interfering with this critical signaling cascade nih.gov.

This compound functions by destabilizing β-catenin, a key transcriptional coactivator in the Wnt pathway researchgate.net. This destabilization leads to the degradation of β-catenin, primarily through the induction of endoplasmic reticulum (ER) stress and subsequent activation of apoptosis nih.govpitt.eduunizg.hr. The active metabolite, CWP232204, directly induces the degradation of β-catenin nih.govresearchgate.net.

The degradation of β-catenin is a tightly regulated process initiated by the cytoplasmic destruction complex, which typically comprises scaffold proteins like Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 beta (GSK3β) and Casein Kinase 1 alpha (CK1α). These kinases phosphorylate β-catenin, marking it for ubiquitination by specific E3 ubiquitin ligases (such as β-TrCP) and subsequent proteasomal degradation. This compound promotes this degradation of β-catenin researchgate.net. Furthermore, studies indicate that caspase-3-mediated apoptosis, a downstream effect of this compound action, can also induce the degradation of β-catenin.

A crucial aspect of this compound's mechanism is its ability to inhibit Wnt-dependent transcriptional activity. In the canonical Wnt pathway, β-catenin translocates to the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) family members to activate the transcription of various target genes nih.gov. This compound significantly reduces luciferase activity in TCF/LEF reporter assays, indicating a direct inhibition of β-catenin/TCF-mediated transcription. This inhibition leads to the downregulation of key Wnt target genes, including survivin and MYC researchgate.net.

Western blot analyses have shown that this compound markedly suppresses the expression of β-catenin and survivin in a concentration-dependent manner. Additionally, fluorescence microscopy has revealed a decrease in nuclear β-catenin staining in cells treated with this compound, further confirming its impact on β-catenin's nuclear translocation and transcriptional function. The active metabolite, CWP232204, also inhibits β-catenin-mediated transcriptional activity nih.govresearchgate.net. Beyond its direct effects on β-catenin/TCF, CWP232204 has been shown to promote apoptosis through binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68), a function that contributes to the suppression of anti-apoptotic genes like survivin nih.gov. This compound was initially identified in a high-throughput screen for its inhibitory effects on Wnt/β-catenin mediated transcriptional activity.

Induction of Endoplasmic Reticulum (ER) Stress Pathways

A distinct and critical mechanism of this compound is its capacity to induce endoplasmic reticulum (ER) stress researchgate.netnih.govnih.govpitt.eduunizg.hr. ER stress occurs when there is an imbalance between the protein folding load and the capacity of the ER, often leading to the accumulation of misfolded or unfolded proteins.

The induction of ER stress by this compound triggers the Unfolded Protein Response (UPR). The UPR is an adaptive signaling cascade mediated by three primary sensors: protein kinase RNA-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). This compound activates components of the UPR, leading to a concentration-dependent increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), elevated levels of IRE1 protein, and upregulation of the proapoptotic protein CHOP (C/EBP homologous protein) at both protein and mRNA levels. This activation of PERK and IRE1α pathways, and the subsequent upregulation of CHOP and cleaved PARP, are indicative of this compound's ability to induce ER stress researchgate.net. The UPR is a conserved pathway designed to restore protein homeostasis within the ER pitt.edu.

The ER stress induced by this compound is intricately linked to the activation of caspase-dependent apoptosis nih.govnih.govpitt.eduunizg.hrresearchgate.net. When ER stress is severe and irreparable, the UPR shifts from an adaptive, pro-survival response to one that activates the intrinsic apoptosis pathway. This compound's mechanism of action involves killing cells through the caspase pathway, as evidenced by studies where the inhibition of caspase activity with a pan-caspase inhibitor, ZVAD-FMK, abrogated this compound-induced apoptosis.

The induction of ER stress by this compound results in the upregulation of the proapoptotic protein CHOP and the subsequent activation of caspase-3-dependent apoptosis. This activation of caspase-3, along with PARP cleavage, confirms the induction of apoptosis following this compound treatment researchgate.net. Notably, caspase-3-mediated apoptosis can also contribute to the degradation of β-catenin, highlighting a potential interplay between these two key mechanisms of action.

Table 1: Key

Mechanism CategorySpecific ActionKey Findings/Details
Prodrug Conversion This compound to CWP232204This compound is a peptidomimetic prodrug; CWP232204 is the active metabolite with ~12 hr half-life. researchgate.netnih.govnih.govpitt.eduunizg.hrresearchgate.netnih.gov
Wnt/β-Catenin Modulation β-Catenin DestabilizationThis compound destabilizes and promotes proteasomal degradation of β-catenin. researchgate.netnih.govnih.govpitt.eduunizg.hrresearchgate.net
Inhibition of Transcriptional ActivityThis compound suppresses β-catenin/TCF-mediated transcription, downregulating Wnt target genes like survivin and MYC. researchgate.netnih.govresearchgate.net
ER Stress Induction UPR ActivationThis compound induces ER stress, activating PERK and IRE1α pathways, leading to increased eIF2α phosphorylation, IRE1, and CHOP. researchgate.net
Apoptosis InductionER stress activation by this compound triggers caspase-3-dependent apoptosis, with CHOP upregulation and PARP cleavage. researchgate.netnih.govnih.govpitt.eduunizg.hrresearchgate.net

Interaction with Specific Intracellular Proteins: The Role of Src-Associated Substrate in Mitosis of 68 kDa (Sam68)

A key aspect of this compound's mechanism involves the direct interaction of its active form, CWP232204, with Src-Associated Substrate in Mitosis of 68 kDa (Sam68), also known as KHDRBS1. nih.govciteab.comresearchgate.netnih.gov Sam68 is an RNA-binding protein whose expression is often upregulated in various cancer cells, correlating with increased cell proliferation and survival. researchgate.netistis.sh.cnuni-freiburg.de

The binding of CWP232204 to Sam68 mechanistically disrupts the interaction between the transcriptional co-activator CBP (CREB-binding protein) and β-catenin. citeab.comistis.sh.cnuni-freiburg.de This disruption leads to the promotion of a novel Sam68/CBP complex. The formation of this complex, in turn, alters the normal CBP/β-catenin-dependent transcription, thereby shifting cellular processes towards apoptosis and differentiation. citeab.comuni-freiburg.de

Beyond its direct effect on the CBP/β-catenin axis, the apoptosis mediated by the CWP232204-Sam68 interaction can be attributed to several other cellular events:

Activation of the transcription factor NF-κB, which is induced by tumor necrosis factor-alpha (TNF-α) signaling. citeab.comresearchgate.net

Alternative splicing of the BCL-2 apoptosis gene, which drives the balance of gene expression towards pro-apoptotic isoforms rather than anti-apoptotic ones. citeab.comresearchgate.net

Downregulation of the anti-apoptotic protein survivin via modulation of Wnt signaling. citeab.comresearchgate.net

Transcriptional Regulation and Downregulation of Key Oncogenic and Anti-Apoptotic Gene Expression

This compound significantly impacts gene expression by suppressing β-catenin, thereby affecting Wnt-dependent transcriptional activity. citeab.commedchemexpress.com This inhibition of β-catenin/TCF-mediated transcription is a central mechanism by which this compound exerts its effects. citeab.comresearchgate.net The compound induces the degradation of β-catenin through the activation of endoplasmic reticulum stress, which subsequently triggers apoptosis. nih.govmdpi.comgoogle.comfrontiersin.org This cascade of events ultimately leads to the inhibition of genes crucial for cell cycle progression and those with anti-apoptotic functions. nih.gov

This compound has been shown to modulate the expression of key oncogenic and anti-apoptotic genes, including Survivin and MYC. Research findings indicate a marked suppression of Survivin expression in prostate cancer cells, observed in a concentration-dependent manner. citeab.comfishersci.com Western blotting analyses have confirmed this significant suppression of Survivin. citeab.comfishersci.com Furthermore, in patients with acute myeloid leukemia (AML), Survivin levels were observed to decrease within hours following this compound administration. nih.govgoogle.com This effect is also linked to the compound's ability to downregulate Survivin through Wnt signaling. citeab.comresearchgate.net

In addition to Survivin, this compound impacts MYC gene expression. Studies in prostate cancer cell lines, such as LNCaP and 22Rv1, revealed lower mRNA levels of c-myc after treatment with this compound. citeab.com Immunohistochemical analyses of intestinal tumors also demonstrated reduced myc levels following this compound treatment. The inhibition of β-catenin/TCF-mediated transcription by this compound contributes to the downregulation of both Survivin and MYC, consistent with MYC being a well-established target gene of the Wnt/β-catenin pathway. frontiersin.orgnih.govuni-freiburg.deresearchgate.net

The following table summarizes the observed effects of this compound on Survivin and MYC gene expression:

Gene/ProteinEffect of this compound TreatmentCell Lines/Context
SurvivinMarkedly suppressed expressionProstate cancer cells (concentration-dependent) citeab.comfishersci.com
Decreased levels within hoursAML patients (in vivo) nih.govgoogle.com
MYCLower mRNA levelsLNCaP and 22Rv1 cells (prostate cancer) citeab.com
Reduced levels in tumorsIntestinal tumors (GEM model)

This compound also modulates the transcriptional levels of Cyclin D1 and AXIN2, two genes with significant roles in cell cycle regulation and Wnt signaling, respectively. Treatment with this compound resulted in lower mRNA levels of Cyclin D1 in prostate cancer cell lines, specifically LNCaP and 22Rv1. citeab.com As a β-catenin target gene, the expression of Cyclin D1 is decreased by this compound. Furthermore, immunohistochemistry studies have shown that this compound treatment leads to reduced Cyclin D1 levels in tumors.

Conversely, this compound treatment has been observed to increase the mRNA levels of AXIN2 in prostate cancer cells. citeab.commedchemexpress.com AXIN2 is recognized as a negative regulator of canonical Wnt signaling and is a classical target gene of β-catenin. Its increased expression by this compound indicates a mechanism by which the compound counteracts aberrant Wnt pathway activation. Low expression of AXIN2 is often associated with increased invasiveness, proliferation, and tumor growth in prostate cancer.

The following table details the impact of this compound on Cyclin D1 and AXIN2 transcriptional levels:

Gene/ProteinEffect of this compound TreatmentCell Lines/Context
Cyclin D1Lower mRNA levelsLNCaP and 22Rv1 cells (prostate cancer) citeab.com
Decreased expressionMyeloma, AML (β-catenin target gene)
Reduced levels in tumorsIntestinal tumors (GEM model)
AXIN2Increased mRNA levelsProstate cancer cells citeab.commedchemexpress.com

The inhibitory concentration 50% (IC50) values for this compound across various prostate cancer cell lines demonstrate its potency in inhibiting cell viability. These values, determined at specific treatment durations, provide quantitative insights into the compound's effectiveness in vitro.

Cell LineIC50 (nM)Duration
LNCaP6024h/72h citeab.commedchemexpress.comfishersci.com
22Rv17024h/72h citeab.commedchemexpress.comfishersci.com
PC320072h medchemexpress.comfishersci.com
DU14540072h medchemexpress.comfishersci.com

Cellular and Phenotypic Effects of Cwp232291 in Preclinical Models

Induction of Apoptosis in Malignant Cell Lines

CWP232291 has been shown to induce apoptosis in various malignant cell lines. In prostate cancer cells, this compound induces endoplasmic reticulum (ER) stress, which results in the upregulation of the proapoptotic protein CHOP and the activation of caspase-3-dependent apoptosis. Studies have demonstrated a significant increase in apoptosis in prostate cancer cell lines such as PC3, DU145, LNCaP, and 22Rv1 after 72 hours of exposure to this compound at concentrations equivalent to their half-maximal inhibitory concentrations (IC50) researchgate.netresearchgate.net. This apoptotic induction is further evidenced by a notable increase in cleaved caspase-3 and cleaved PARP levels compared to controls researchgate.netresearchgate.net. Similarly, in ovarian cancer cell lines, this compound treatment has been observed to increase the expression of apoptotic markers, including cleaved caspase-3 and PARP1, indicating its pro-apoptotic activity across different cancer types nih.gov.

Table 1: Apoptosis Induction by this compound in Prostate Cancer Cell Lines

Cell LineExposure DurationThis compound ConcentrationApoptotic EffectKey Markers Increased
PC372 hoursIC50 (200 nM)Significant increase in apoptosisCleaved caspase-3, Cleaved PARP, CHOP
DU14572 hoursIC50 (400 nM)Significant increase in apoptosisCleaved caspase-3, Cleaved PARP, CHOP
LNCaP72 hoursIC50 (60 nM)Significant increase in apoptosisCleaved caspase-3, Cleaved PARP, CHOP
22Rv172 hoursIC50 (70 nM)Significant increase in apoptosisCleaved caspase-3, Cleaved PARP, CHOP
Data from Pak et al., 2019 researchgate.netresearchgate.net

Inhibition of Malignant Cell Proliferation and Viability

This compound effectively inhibits the proliferation and reduces the viability of various malignant cell lines. In prostate cancer, this compound has demonstrated antitumor activity in vitro against cell lines such as LNCaP, 22Rv1, VCaP, PC3, and DU145 researchgate.netnih.gov. Notably, it exhibited growth inhibition in docetaxel-resistant DU145 cells and primary prostate cancer cells derived from castration-resistant prostate cancer (CRPC) patients, including those who had progressed after enzalutamide (B1683756) treatment researchgate.netresearchgate.netnih.gov. The compound's efficacy is reflected in its IC50 values across these cell lines, which indicate potent inhibition of cell growth researchgate.net.

In ovarian cancer, this compound significantly hindered the growth of various cell lines, including A2780/S, A2780/CP, CAOV3, PA1, OVCAR3, SNU119, SNU251, and SNU840 nih.govfrontiersin.org. This growth inhibition was also observed in cisplatin-resistant ovarian cancer cell lines and patient-derived organoids, suggesting its potential in overcoming chemotherapy resistance nih.govfrontiersin.org.

Table 2: IC50 Values for this compound in Prostate Cancer Cell Lines (72h Exposure)

Cell LineIC50 (μM)
LNCaP0.097
22Rv10.060
VCaP0.070
PC30.188
DU1450.418
Data from Pak et al., 2019 researchgate.net

Regulation of Androgen Receptor (AR) Signaling in Prostate Cancer Models

This compound plays a significant role in regulating androgen receptor (AR) signaling, a critical pathway in prostate cancer progression, particularly in castration-resistant forms researchgate.netresearchgate.netnih.gov.

Beyond full-length AR, this compound also downregulates the expression of AR splice variants in prostate cancer cells researchgate.netresearchgate.netoup.commdpi.com. These splice variants, such as AR-V7, are often associated with resistance to AR-targeted therapies and contribute to the progression of castration-resistant prostate cancer nih.govescholarship.org. The ability of this compound to suppress these variants suggests a mechanism to overcome therapeutic resistance in advanced prostate cancer researchgate.netoup.commdpi.com.

Impact on Cancer Stem Cell (CSC) Phenotypes and Functionality

This compound targets the Wnt/β-catenin signaling pathway, which is known to be crucial for the maintenance, proliferation, and self-renewal of cancer stem cells (CSCs) researchgate.net. By inhibiting this pathway, this compound influences CSC phenotypes and functionality.

Preclinical studies have indicated that this compound exhibits antitumor activity by reducing the number of cancer stem cells and downregulating the expression of associated molecular biomarkers nih.gov. In a murine spontaneous intestinal tumorigenesis model, this compound treatments were observed to reduce tumor incidence and invasiveness, accompanied by decreased percentages of cells displaying CSC markers such as Lgr5 and CD133 upon in vivo and ex vivo treatments oup.com. This suggests that this compound's inhibitory effects extend to the stem-like cell populations responsible for tumor initiation and progression nih.govoup.com.

Downregulation of Cancer Stem Cell Surface Markers (e.g., CD133, Lgr-5, Sca-1)

In vivo investigations using a murine spontaneous intestinal tumorigenesis model further support these findings. Treatment with this compound (also referred to as CWP-291, its active product) resulted in reduced tumor incidence and invasiveness. This phenomenon was directly correlated with a decrease in tumor-initiating activity and a notable reduction in the percentages of cells expressing CSC markers such as Lgr-5 and CD133, observed both in vivo and ex vivo following this compound treatments.

Specific analyses, including Fluorescence-Activated Cell Sorting (FACS) and immunofluorescence (IF) scoring, were employed to quantify these effects. FACS analysis revealed a reduction in CD44 or Sca-1-positive subpopulations in primary cells after this compound treatment. Furthermore, representative IF images and subsequent scoring indicated a reduction in CD133, Lgr-5, and Sca-1-positive tumor cells in this compound-treated allografts of SCID mice compared to vehicle-treated controls. These findings underscore this compound's ability to target and diminish cancer stem cell populations by affecting the expression of their defining surface markers.

Table 1: Observed Effects of this compound on Cancer Stem Cell Surface Markers in Preclinical Models

Cancer Stem Cell MarkerObserved Effect of this compound TreatmentMethodology UsedPreclinical ModelReference
CD133Downregulation/Decreased expressionIF scoring, FACS analysisIntestinal cancer stem cells (murine allografts)
Lgr-5Downregulation/Decreased expressionIF scoringIntestinal cancer stem cells (murine allografts)
Sca-1Downregulation/Reduced expressionIF scoring, FACS analysisIntestinal cancer stem cells (murine allografts)

Preclinical Efficacy Studies of Cwp232291 Across Diverse Cancer Types

In Vitro Anti-Tumor Activity in Malignant Cell Lines

Preclinical investigations have extensively characterized the anti-tumor activity of CWP232291 in numerous human cancer cell lines, encompassing both hematological malignancies and solid tumors.

Hematological Malignancies (Acute Myeloid Leukemia, Myelodysplastic Syndromes, Multiple Myeloma)

This compound exhibits potent growth inhibitory activity in several multiple myeloma (MM) cell lines. Studies have reported inhibitory concentrations (IC50 values) ranging from 13 to 73 nM across cell lines such as RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM researchgate.netashpublications.org. The compound's inhibitory effect on Wnt signaling is further evidenced by its ability to downregulate Wnt target genes, including survivin, and induce apoptosis through the activation of caspase-3 and PARP cleavage researchgate.netashpublications.org. Furthermore, preclinical studies have indicated significant anti-tumor activity of this compound in in vitro models for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) researchgate.net. This compound has demonstrated anti-proliferative effects in various hematological cancer cell lines and inhibited the transcription of β-catenin target genes oncotarget.com.

Table 1: In Vitro Growth Inhibitory Activity of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (nM)
RPMI-822613-73 researchgate.netashpublications.org
OPM-213-73 researchgate.netashpublications.org
NCI-H92913-73 researchgate.netashpublications.org
JJN313-73 researchgate.netashpublications.org
EJM13-73 researchgate.netashpublications.org

Solid Tumors (Ovarian Cancer, Prostate Cancer, Gastrointestinal Cancers including Gastric and Colorectal)

In solid tumor models, this compound has shown broad anti-tumor effects. In ovarian cancer, this compound significantly attenuated cancer growth in cell lines by inhibiting β-catenin frontiersin.orgnih.govnih.gov. The compound hindered the growth of eight ovarian cancer cell lines nih.gov. For prostate cancer, this compound reduced the proliferation of all tested prostate cancer cell lines, including AR-expressing (LNCaP, 22Rv1, VCaP) and AR-negative (PC3, DU145) cells nih.gov. The IC50 values were generally lower in AR-expressing cells compared to AR-negative cells nih.gov.

Table 2: In Vitro Growth Inhibitory Activity of this compound in Prostate Cancer Cell Lines

Cell Line TypeCell LineIC50 (µM)
AR-expressingLNCaP0.097 nih.gov
AR-expressing22Rv10.060 nih.gov
AR-expressingVCaP0.070 nih.gov
AR-negativePC30.188 nih.gov
AR-negativeDU1450.418 nih.gov

In gastrointestinal cancers, this compound exhibited in vivo activity in human gastric cancer xenografts, with more pronounced activity in cell lines harboring β-catenin signaling pathway mutations, such as APC, and in the 5-FU-resistant derivative of SNU-620 asco.org. Synergistic activity was also observed when this compound was combined with paclitaxel (B517696) and irinotecan (B1672180) in the SNU-484 heterotopic xenograft model asco.org. Furthermore, in genetically-engineered mouse models, this compound treatment significantly suppressed the spontaneous development of intestinal tumors and reduced the incidence of intestinal adenocarcinomas asco.org.

Efficacy in Chemotherapy-Resistant Cell Line Models (e.g., Cisplatin-resistant ovarian cancer, Docetaxel-resistant castration-resistant prostate cancer)

A critical aspect of this compound's preclinical profile is its efficacy against chemotherapy-resistant cancer cell lines. In ovarian cancer, this compound successfully suppressed the growth of cisplatin-resistant ovarian cancer cell lines frontiersin.orgnih.govnih.govlarvol.com. Importantly, no cross-resistance was observed between cisplatin (B142131) and this compound, suggesting its potential as a therapeutic agent for cisplatin-resistant or refractory ovarian cancer nih.gov. Similarly, in castration-resistant prostate cancer, this compound demonstrated comparable anti-tumor activity in both docetaxel-resistant and docetaxel-sensitive DU145 cells, indicating its ability to overcome docetaxel (B913) resistance nih.govresearchgate.net.

Ex Vivo Anti-Tumor Effects Utilizing Patient-Derived Organoids and Primary Cells

Beyond traditional cell lines, this compound has been evaluated in more physiologically relevant ex vivo models, including patient-derived organoids and primary cells, to better reflect the complexity of human tumors.

Ovarian Cancer Patient-Derived Organoids

This compound significantly suppressed the growth of ovarian cancer patient-derived organoids frontiersin.orgnih.govnih.govlarvol.comresearchgate.netresearchgate.net. This inhibitory effect was observed in organoids derived from both cisplatin-sensitive and cisplatin-resistant patients researchgate.netnih.gov. For instance, in a study involving twenty patient-derived organoids, nine exhibited sensitivity to this compound (defined as over 50% growth inhibition), including organoids that were resistant to cisplatin researchgate.net. The co-treatment of cisplatin and this compound further enhanced the anti-tumor effect in the organoid model, suggesting a potential additive effect nih.govresearchgate.net.

Primary Cells from Castration-Resistant Prostate Cancer Patients

This compound effectively blocked the growth of primary prostate cancer cells obtained from patients with castration-resistant prostate cancer nih.govresearchgate.netnih.govresearchgate.net. Antitumor activity was specifically noted in four primary CRPC patient samples, including one that was resistant to docetaxel mdpi.com. In the context of hematological malignancies, this compound demonstrated potent cytotoxic effects in a significant proportion of primary tumor samples from patients with AML (8 out of 13), B-cell non-Hodgkin lymphoma (B-NHL) (2 out of 3), and multiple myeloma (2 out of 4) aacrjournals.org. Notably, the compound exhibited minimal effects on normal bone marrow cells aacrjournals.org.

Preclinical Combination Therapeutic Strategies Involving Cwp232291

Combination with Other Targeted Therapies

Complementary Effects with Proteasome Inhibitors

CWP232291 functions primarily by targeting the Wnt/β-catenin signaling pathway, leading to the degradation of β-catenin through the induction of endoplasmic reticulum (ER) stress and subsequent caspase-3-dependent apoptosis. researchgate.netnih.govgoogle.commdpi-res.comnih.gov The canonical Wnt pathway involves a "destruction complex" that phosphorylates β-catenin, marking it for degradation by the proteasome. This inherent connection between Wnt/β-catenin signaling and the proteasomal degradation pathway provides a strong mechanistic rationale for exploring combination therapies involving this compound and proteasome inhibitors.

Preclinical studies have indicated that this compound enhances apoptosis in multiple myeloma when used in combination with proteasome inhibitors. nih.gov The induction of ER stress is a key aspect of this compound's mechanism of action. researchgate.netnih.gov Interestingly, proteasome inhibitors themselves are known to induce ER stress, and the co-targeting of ER stress pathways in combination with proteasome inhibitors has been shown to lead to increased cellular death. researchgate.net This suggests a synergistic or additive effect, where this compound's ability to induce ER stress complements the proteasome inhibitors' impact on protein homeostasis, leading to enhanced anti-tumor activity.

Advanced Academic Research Directions and Future Preclinical Perspectives for Cwp232291

Further Elucidation of Undiscovered Molecular Mechanisms and Potential Off-Target Effects

While CWP232291 is primarily recognized as a Wnt/β-catenin pathway inhibitor, its molecular activity extends to other significant cellular processes. nih.govmdpi.com A key secondary mechanism that has been identified is the induction of endoplasmic reticulum (ER) stress. nih.govnih.govresearchgate.net Preclinical studies in castration-resistant prostate cancer (CRPC) have shown that this compound treatment leads to the upregulation of the pro-apoptotic protein CHOP and activation of caspase-3-dependent apoptosis, both hallmarks of the ER stress response. nih.govnih.govresearchgate.net This suggests that its anti-tumor effect is not solely dependent on β-catenin inhibition but also involves the activation of the unfolded protein response (UPR), a signaling cascade that can trigger cell death when cellular homeostasis is irreversibly disrupted. nih.govnih.gov

Furthermore, in prostate cancer models, this compound has been observed to downregulate the androgen receptor (AR) and its splice variants. nih.govresearchgate.net This is a significant finding, as AR signaling is a primary driver of prostate cancer progression. The transcriptional regulation of AR by β-catenin is documented, and this compound's ability to decrease AR, PSA, UBE2C, and TMPRSS2 mRNA levels suggests a direct impact on AR transcription. nih.gov

Future research must focus on fully delineating these interconnected pathways. A critical area for investigation is the potential for off-target effects. As a small molecule inhibitor, this compound may interact with other kinases or cellular proteins. Comprehensive kinome profiling and unbiased proteomic screens are necessary to identify any unintended binding partners. Understanding these off-target interactions is crucial for predicting potential toxicities and for discovering novel mechanisms of action that could be therapeutically exploited.

Table 1: Known Molecular Mechanisms of this compound

Mechanism Pathway Key Downstream Effects Cancer Model
Primary Wnt/β-catenin Inhibition Suppression of β-catenin expression and transcriptional activity; reduced levels of survivin, cyclin D1, and myc. nih.govmdpi.comascopubs.org Prostate, Ovarian, Colorectal
Secondary ER Stress Induction Upregulation of CHOP; activation of caspase-3-dependent apoptosis. nih.govnih.gov Prostate

Investigation of Mechanisms of Acquired Resistance to this compound in Preclinical Models

A significant hurdle for targeted therapies is the eventual development of acquired resistance. While this compound has shown efficacy in preclinical models resistant to other treatments, such as docetaxel-resistant prostate cancer and cisplatin-resistant ovarian cancer, the mechanisms by which cancer cells might develop specific resistance to this compound are not yet understood. nih.govfrontiersin.orgnih.gov

Future preclinical research should prioritize the development of this compound-resistant cell lines. This can be achieved by long-term, dose-escalating exposure of sensitive cancer cell lines to the compound. Once resistant models are established, a multi-omics approach—including genomic, transcriptomic, and proteomic analyses—can be employed to compare the resistant cells to their parental, sensitive counterparts.

Potential mechanisms of acquired resistance that warrant investigation include:

Mutations in the Wnt/β-catenin pathway: Alterations downstream of this compound's target could reactivate the pathway.

Upregulation of drug efflux pumps: Increased expression of transporters like MDR1 could reduce intracellular drug concentration.

Activation of bypass signaling pathways: Cancer cells may activate alternative pro-survival pathways, such as the PI3K/Akt or MAPK pathways, to circumvent the Wnt blockade.

Alterations in ER stress response: Cells might adapt to chronic ER stress, rendering the pro-apoptotic effects of this compound ineffective.

Identifying these resistance mechanisms is essential for developing strategies to overcome them, such as rational combination therapies that co-target the resistance pathways.

Development and Application of Novel Preclinical Models for Comprehensive Evaluation of this compound

The evaluation of this compound has utilized a variety of preclinical models that offer unique insights into its therapeutic potential. nih.govresearchgate.net The continued development and application of sophisticated, clinically relevant models are paramount for a comprehensive assessment.

In Vitro Models: Initial testing has been performed on established cancer cell lines from various malignancies, including prostate, ovarian, and adenoid cystic carcinoma. nih.govnih.govnih.gov

In Vivo Models: Cell line-derived xenografts (CDX) in immunocompromised mice have been crucial for demonstrating in vivo anti-tumor efficacy. nih.govnih.gov More advanced patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, have also been used, particularly in studies of adenoid cystic carcinoma. researchgate.netnih.govpatsnap.com PDX models better recapitulate the heterogeneity of human tumors.

Genetically Engineered Mouse (GEM) Models: A novel GEM model with intestinal epithelium-specific knockout of Smad4 and p53 has been used to study the long-term effects of this compound on intestinal carcinogenesis, demonstrating a chemopreventive effect and a reduction in cancer stem cells. ascopubs.org

Ex Vivo Models: Patient-derived organoids (PDOs) have emerged as a powerful tool. Studies in ovarian cancer have successfully used PDOs to test this compound's efficacy, showing its ability to suppress the growth of these three-dimensional, patient-specific micro-tumors. nih.govfrontiersin.org

Future directions should focus on expanding the use of PDX and PDO models from a wider range of cancers to better predict clinical response. Furthermore, developing humanized mouse models, which possess a functional human immune system, will be critical for evaluating the immunomodulatory effects of this compound.

Table 2: Preclinical Models Used for this compound Evaluation

Model Type Cancer Studied Key Findings
Cancer Cell Lines Prostate, Ovarian, Adenoid Cystic Carcinoma Demonstrated cytotoxicity and inhibition of Wnt signaling. nih.govnih.govnih.gov
Cell Line Xenografts Prostate, Ovarian, Adenoid Cystic Carcinoma Showed in vivo tumor growth inhibition. nih.govnih.gov
Patient-Derived Xenografts (PDX) Adenoid Cystic Carcinoma Attenuated in vivo tumor growth; correlated Wnt pathway gene expression with efficacy. researchgate.netnih.gov
Genetically Engineered Mouse (GEM) Models Colorectal Cancer Inhibited intestinal carcinogenesis and reduced cancer stem cell frequency. ascopubs.org

Rigorous Comparative Preclinical Studies with Other Wnt/β-Catenin Pathway Inhibitors and Modulators

This compound is one of several therapeutic agents designed to target the Wnt/β-catenin pathway. Other inhibitors have been developed that target different nodes of the cascade, including Porcupine (PORCN) inhibitors, which block Wnt ligand secretion, and molecules like PRI-724, which disrupt the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). nih.govonclive.com

Currently, there is a lack of rigorous, head-to-head preclinical studies directly comparing the efficacy, toxicity, and mechanistic nuances of this compound with these other Wnt inhibitors. Such comparative studies are essential to:

Determine the most effective agent for specific cancer types or genetic contexts (e.g., APC-mutant vs. RNF43-mutant cancers).

Understand potential differences in on- and off-target effects.

Identify unique mechanisms of action that may inform rational combination strategies.

Establish whether different inhibitors induce distinct resistance mechanisms.

Future research should involve parallel testing of this compound against other Wnt inhibitors in a standardized panel of preclinical models, including cell lines and organoids with defined genetic backgrounds.

Table 3: Selected Wnt/β-Catenin Pathway Inhibitors

Compound Class Target Example(s)
β-catenin/Co-activator Disruptor β-catenin/CBP Interaction PRI-724 onclive.com
β-catenin Modulator Induces β-catenin degradation This compound nih.gov
Porcupine (PORCN) Inhibitor Wnt Ligand Acylation/Secretion Wnt-C59
Frizzled (FZD) Receptor Antagonist Wnt Receptor Vantictumab, Ipafricept onclive.com

Identification of Predictive Biomarkers for this compound Sensitivity in Preclinical Settings

To advance this compound into clinical settings effectively, robust predictive biomarkers are needed to identify patients most likely to benefit. Preclinical research provides the ideal platform for biomarker discovery and validation.

In addition to baseline pathway activation, pharmacodynamic biomarkers are needed to confirm target engagement in vivo. Immunohistochemical analysis in a GEM model showed that this compound treatment effectively reduced levels of β-catenin and its downstream target genes, myc and cyclin D1, in tumors. ascopubs.org These markers could be used in preclinical and clinical settings to verify that the drug is hitting its intended target and exerting a biological effect.

Future efforts should focus on validating these candidate biomarkers across a broader range of preclinical models and exploring novel biomarkers through unbiased genomic and proteomic screens of sensitive versus resistant models.

Exploring Immunomodulatory Effects and Synergy with Immunotherapies in Preclinical Tumor Models

The interplay between oncogenic signaling pathways and the tumor immune microenvironment is an area of intense research. The Wnt/β-catenin pathway has been implicated in mechanisms of immune evasion, and its activation has been associated with tumors that have low levels of T-cell infiltration, often termed "cold" tumors. onclive.comfrontiersin.org This raises the compelling possibility that inhibiting the Wnt pathway with this compound could have significant immunomodulatory effects.

Potential immunomodulatory roles for this compound that require investigation include:

Increasing T-cell infiltration: By modulating the tumor microenvironment, this compound may reverse T-cell exclusion and render tumors more susceptible to immune attack.

Altering myeloid cell populations: It may reprogram immunosuppressive myeloid-derived suppressor cells (MDSCs) or tumor-associated macrophages (TAMs) towards a more pro-inflammatory phenotype.

Enhancing antigen presentation: Inhibition of Wnt signaling could increase the expression of MHC molecules on cancer cells, making them more visible to the immune system.

A critical future direction is to investigate the synergy between this compound and immune checkpoint inhibitors (e.g., anti-PD1 or anti-CTLA4 antibodies). nih.gov Preclinical studies using immunocompetent mouse models or humanized mouse models are necessary to test whether this compound can convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. researchgate.netonclive.com

Q & A

Q. How to design reproducible experiments for evaluating the biological activity of CWP232291?

  • Methodological Answer : Reproducible experimental design requires strict adherence to standardized protocols. For in vitro assays, include negative/positive controls and triplicate measurements to account for variability. For in vivo studies, specify animal models, dosing regimens, and ethical approvals. Document all parameters (e.g., temperature, solvent concentration) to ensure replicability. Use validated instruments and reference compounds for calibration. Include raw data and statistical analysis methods (e.g., ANOVA for dose-response curves) in supplementary materials .

Q. What are effective data collection and validation methods for this compound pharmacokinetic studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or mass spectrometry for quantifying this compound in biological matrices. Validate assays using FDA/EMA guidelines for sensitivity, specificity, and accuracy. Cross-tabulate results with in silico predictions (e.g., physiologically based pharmacokinetic modeling) to identify discrepancies. Maintain a detailed lab notebook with timestamps and analyst signatures to ensure traceability .

How to formulate a research question that aligns with this compound’s mechanism of action?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit [specific pathway] in [cell type] through [receptor/kinase] modulation?” Structure the question using PICO (Population: cell line/animal model; Intervention: this compound dosage; Comparison: control/standard drug; Outcome: molecular target activity). Critically review existing literature to identify gaps, such as conflicting reports on off-target effects .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across different experimental models?

  • Methodological Answer : Conduct orthogonal assays to validate findings. For instance, if in vitro cytotoxicity contradicts in vivo tumor regression, perform ex vivo analyses (e.g., immunohistochemistry for apoptosis markers). Assess batch-to-batch compound variability using nuclear magnetic resonance (NMR) purity checks. Apply statistical frameworks like Bayesian meta-analysis to reconcile heterogeneous datasets .

Q. What strategies optimize dose-response studies for this compound in heterogeneous cell populations?

  • Methodological Answer : Use single-cell RNA sequencing to identify subpopulations with divergent responses. Apply clustering algorithms (e.g., t-SNE) to stratify cells by sensitivity. Validate findings with flow cytometry using surface markers (e.g., CD44+/CD24– for cancer stem cells, as in tumorigenicity studies). Adjust dosing protocols to account for clonal variability .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., random forests) to identify key nodes in interaction networks. Validate hypotheses with CRISPR-Cas9 knockout models of prioritized targets. Use STRING-DB or Cytoscape for visualization .

Q. How to address ethical and logistical challenges in translational studies of this compound?

  • Methodological Answer : For preclinical-to-clinical translation, follow ARRIVE 2.0 guidelines for animal studies and ICH-GCP for early-phase trials. Establish a Data Safety Monitoring Board (DSMB) to review adverse events. Use blinded randomization in patient cohorts to minimize bias. Publish negative results in repositories like ClinicalTrials.gov to avoid publication bias .

Methodological Tables

Q. Table 1. Key Parameters for Reproducible this compound Experiments

ParameterIn Vitro ExampleIn Vivo Example
ControlsDMSO vehicle, reference inhibitorAge-matched wild-type mice
Replicatesn = 6 per conditionn = 10 per cohort
Data ValidationIC50 curve fittingSurvival Kaplan-Meier analysis
Statistical TestStudent’s t-testLog-rank test

Q. Table 2. Frameworks for Advanced this compound Research

FrameworkApplication ExampleReference
FINER CriteriaAssessing feasibility of high-throughput screens
PICO ModelStructuring questions on target engagement
Bayesian Meta-AnalysisResolving efficacy contradictions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.